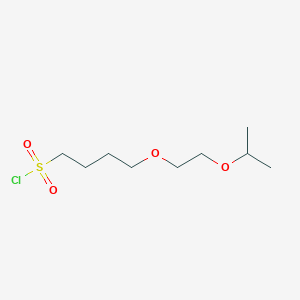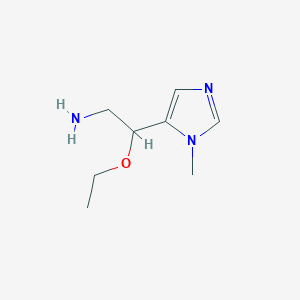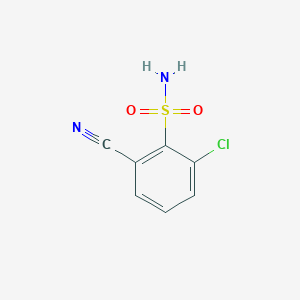![molecular formula C24H25NO4 B13624302 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid](/img/structure/B13624302.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Alkyne Group: The alkyne group is introduced through a coupling reaction with an appropriate alkyne precursor. This step often involves the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Automated peptide synthesizers are often used to streamline the production process.
化学反应分析
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Oxidation and Reduction: The alkyne group can undergo oxidation or reduction reactions to form different functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt are frequently used as coupling reagents.
Oxidation: Potassium permanganate (KMnO4) can be used for oxidation of the alkyne group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the alkyne to an alkane.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides.
Oxidized or Reduced Derivatives: Oxidation or reduction of the alkyne group produces various derivatives.
科学研究应用
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Bioconjugation: The compound can be used to attach peptides to other molecules, such as drugs or imaging agents, for targeted delivery.
Medicinal Chemistry: It serves as a precursor for the development of peptide-based therapeutics.
Chemical Biology: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
作用机制
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of complex peptides and proteins.
相似化合物的比较
Similar Compounds
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid: A valine derivative with similar protecting group chemistry.
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid: Another Fmoc-protected amino acid with a different side chain.
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid is unique due to the presence of the alkyne group, which allows for additional chemical modifications and applications in bioconjugation and medicinal chemistry. The combination of the Fmoc protecting group and the alkyne functionality makes it a versatile compound in peptide synthesis and chemical biology.
属性
分子式 |
C24H25NO4 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC 名称 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)non-8-ynoic acid |
InChI |
InChI=1S/C24H25NO4/c1-2-3-4-5-6-15-22(23(26)27)25-24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h1,7-14,21-22H,3-6,15-16H2,(H,25,28)(H,26,27) |
InChI 键 |
ODPQAOWGUOTVPW-UHFFFAOYSA-N |
规范 SMILES |
C#CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


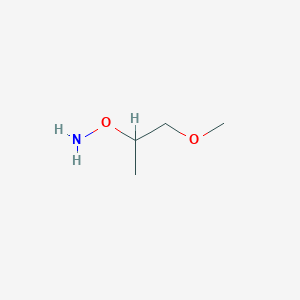
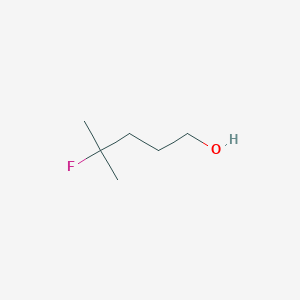
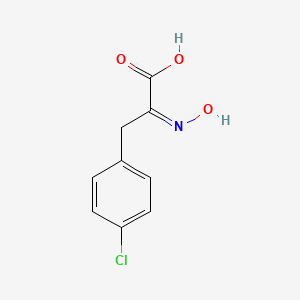
![7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one](/img/structure/B13624245.png)

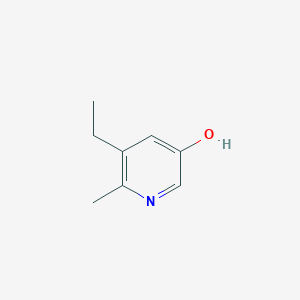

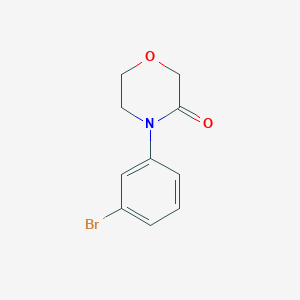
![1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13624272.png)
